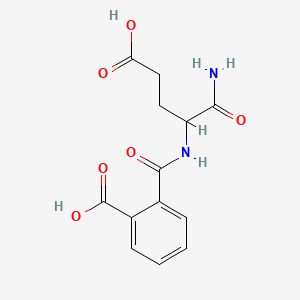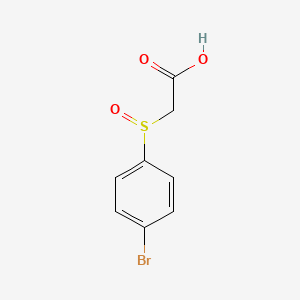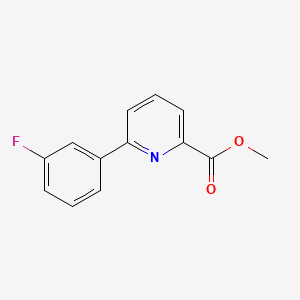![molecular formula C16H14ClIO3 B14167519 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-95-0](/img/structure/B14167519.png)
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the chlorophenyl and iodophenoxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols or epoxides.
Substitution Reactions: Introduction of the chlorophenyl and iodophenoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: Conversion of the dioxolane ring to other functional groups.
Reduction: Reduction of the iodophenoxy group to a phenol or other derivatives.
Substitution: Replacement of the chlorophenyl or iodophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific applications. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(4-Chlorophenyl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
The presence of the iodophenoxy group in 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may confer unique reactivity and properties compared to its brominated or fluorinated analogs. This could include differences in biological activity, chemical stability, and reactivity.
Propriétés
Numéro CAS |
923594-95-0 |
|---|---|
Formule moléculaire |
C16H14ClIO3 |
Poids moléculaire |
416.64 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14ClIO3/c17-13-7-5-12(6-8-13)16(20-9-10-21-16)11-19-15-4-2-1-3-14(15)18/h1-8H,9-11H2 |
Clé InChI |
SRCMHOQVKMJSIP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
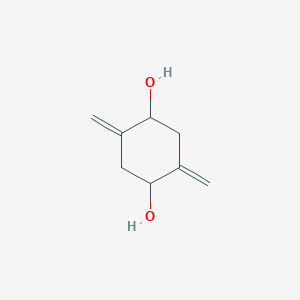
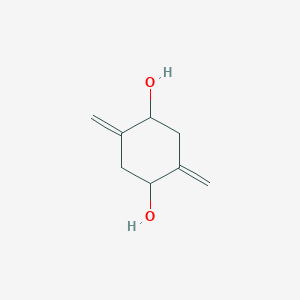
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
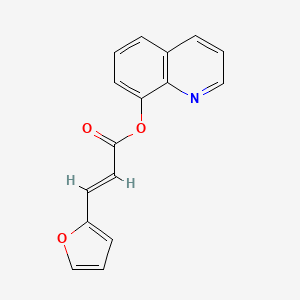
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
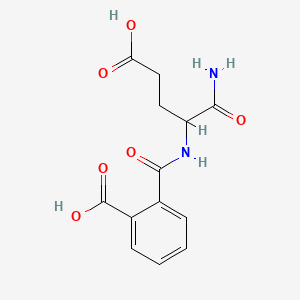
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
